REACTION_CXSMILES
|
[ClH:1].[CH2:2]=O.[C:4]1([CH3:11])[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[CH:5]=1>>[CH3:11][C:4]1[CH:5]=[C:6]([CH3:10])[CH:7]=[CH:8][C:9]=1[CH2:2][Cl:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
531 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
106 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Subsequently, the organic phase was separated off
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(CCl)C=CC(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.68 mol | |
AMOUNT: MASS | 105 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |